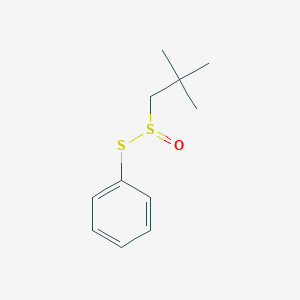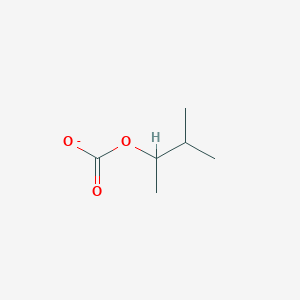
3-Methylbutan-2-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutan-2-yl carbonate is an organic compound with the molecular formula C8H16O3. It is a carbonate ester derived from 3-methylbutan-2-ol and carbonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylbutan-2-yl carbonate can be synthesized through the reaction of 3-methylbutan-2-ol with phosgene or carbonyl diimidazole in the presence of a base. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where 3-methylbutan-2-ol is reacted with phosgene or carbonyl diimidazole. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutan-2-yl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 3-methylbutan-2-ol and carbonic acid.
Oxidation: It can be oxidized to form corresponding carbonates and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids/bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 3-Methylbutan-2-ol and carbonic acid.
Oxidation: Various carbonates and oxidation products.
Substitution: Substituted carbonates with different nucleophiles.
Aplicaciones Científicas De Investigación
3-Methylbutan-2-yl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in biochemical assays and as a stabilizing agent for certain biological compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3-methylbutan-2-yl carbonate involves its ability to act as a carbonate donor in various chemical reactions. It can interact with nucleophiles, leading to the formation of substituted carbonates. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-methylbutan-2-yl carbonate
- 3-Methyl-2-butanol
- 3-Methylbutan-2-yl acetate
Uniqueness
This compound is unique due to its specific structure and reactivity. It offers distinct advantages in certain applications, such as its ability to form stable carbonates and its suitability as a reagent in organic synthesis.
Propiedades
Número CAS |
85213-04-3 |
|---|---|
Fórmula molecular |
C6H11O3- |
Peso molecular |
131.15 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl carbonate |
InChI |
InChI=1S/C6H12O3/c1-4(2)5(3)9-6(7)8/h4-5H,1-3H3,(H,7,8)/p-1 |
Clave InChI |
SSFJZWWMVYYYBY-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C(C)OC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Azanidylcyclohexyl)azanide;2-[(2-phosphonoacetyl)amino]butanedioic acid;platinum(2+)](/img/structure/B14421387.png)
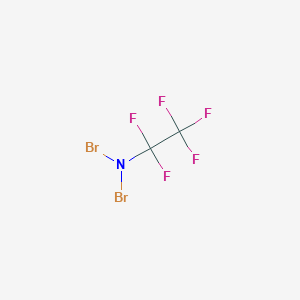
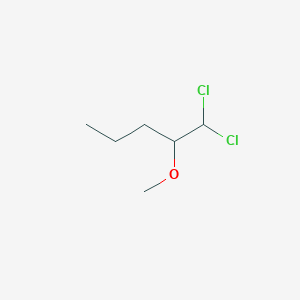
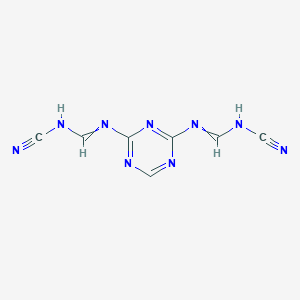
![methyl 4-[(1R,2R)-2-formylcyclopropyl]butanoate](/img/structure/B14421410.png)

![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
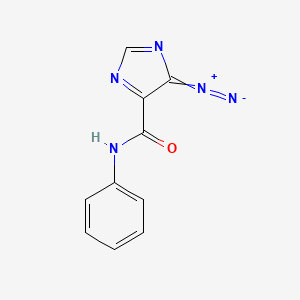
![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/structure/B14421433.png)
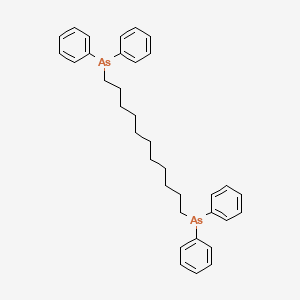
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
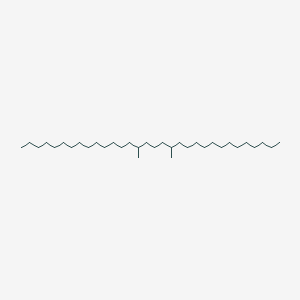
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
